molecular formula C18H15N3O2 B6329722 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 84857-19-2

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6329722
CAS RN: 84857-19-2
M. Wt: 305.3 g/mol
InChI Key: CJJDAKFYYJWINJ-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine, or 4-BPMP for short, is a synthetic compound that is used in various scientific research applications. It is a member of the pyrimidine family of heterocyclic compounds and is composed of a pyrimidine ring and a benzodioxole ring, with a methyl group at the 4-position of the pyrimidine ring. 4-BPMP has been studied for its potential applications in biomedical research, drug discovery, and other scientific research areas.

Scientific Research Applications

4-BPMP has been studied for its potential applications in biomedical research, drug discovery, and other scientific research areas. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been used as a potential treatment for Alzheimer's disease and other neurological disorders. In addition, 4-BPMP has been used in the synthesis of other compounds and as a tool for studying the structure and function of proteins.

Mechanism of Action

4-BPMP is an inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the brain. When 4-BPMP binds to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the brain. This can lead to increased cognitive function, as well as a decrease in the symptoms of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
4-BPMP has been studied for its potential effects on biochemical and physiological processes. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. In addition, 4-BPMP has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

4-BPMP has been used in various laboratory experiments, and has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous media. Furthermore, it is relatively non-toxic, making it suitable for use in laboratory experiments. However, 4-BPMP is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several possible future directions for the use of 4-BPMP. One potential application is in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. In addition, 4-BPMP could be used in the synthesis of other compounds, such as peptides and peptidomimetics. Furthermore, 4-BPMP could be used as a tool for studying the structure and function of proteins, as well as for studying the effects of various drugs on biochemical and physiological processes. Finally, 4-BPMP could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

4-BPMP is synthesized through a multi-step process. The first step involves the condensation of 4-methylphenol and 2-aminobenzaldehyde to form 4-methyl-2-aminobenzaldehyde. This is followed by the condensation of 4-methyl-2-aminobenzaldehyde and ethyl acetoacetate to form the desired 4-BPMP. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in aqueous media.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-2-4-12(5-3-11)14-9-15(21-18(19)20-14)13-6-7-16-17(8-13)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJDAKFYYJWINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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